Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(2-(4-ethylphenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their structure and the nature of the target . The interaction often results in changes in the target’s function, leading to the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, from modulation of neurotransmitter synthesis to inhibition of microbial growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The specific impact of the ADME properties on the bioavailability of this compound would need further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from modulation of cellular signaling pathways to direct cytotoxic effects .
Action Environment
Factors such as ph, temperature, and presence of other interacting molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-3-13-5-7-15(8-6-13)24-9-10-26(21,22)19-17-18-14(12-25-17)11-16(20)23-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFWDIIBDOJMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC(=CS2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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